molecular formula C13H21Cl2N3 B1372032 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride CAS No. 1208849-38-0

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride

Número de catálogo: B1372032
Número CAS: 1208849-38-0
Peso molecular: 290.23 g/mol
Clave InChI: ZIBNEFLVVJZXJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-(chloromethyl)benzene-1-carboximidamide with piperidine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Análisis De Reacciones Químicas

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Chemical Formula : C13H17N2·2HCl
  • Molecular Weight : 273.21 g/mol
  • CAS Number : 863991-96-2
  • IUPAC Name : 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride

The compound features a piperidine ring, which is a common motif in various pharmaceuticals, enhancing its biological activity.

Histamine H3 Receptor Antagonism

Research has indicated that compounds similar to 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide can act as antagonists for the histamine H3 receptor. These receptors are crucial in regulating neurotransmitter release and have implications for conditions such as:

  • Excessive Daytime Sleepiness
  • Narcolepsy
  • Attention Deficit Hyperactivity Disorder (ADHD)

Studies have shown that histamine H3 antagonists promote wakefulness and cognitive function, making them potential candidates for treating sleep disorders and cognitive impairments .

Cancer Therapy

Recent advancements in drug design have identified piperidine derivatives as promising agents in cancer therapy. These compounds exhibit cytotoxic properties against various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin . The structure–activity relationship (SAR) studies suggest that modifications to the piperidine structure can enhance its anticancer activity.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Piperidine derivatives have shown potential in targeting multiple pathways involved in neurodegeneration, including oxidative stress and inflammation. This multi-targeted approach may lead to new therapies for conditions such as Alzheimer’s disease .

Case Study 1: Histamine H3 Antagonist Development

A series of studies focused on developing high-affinity histamine H3 antagonists demonstrated the effectiveness of compounds structurally related to 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide. These compounds were subjected to rigorous preclinical profiling, leading to the identification of candidates suitable for clinical trials aimed at improving wakefulness and cognitive function .

Case Study 2: Anticancer Activity Evaluation

In a comparative study assessing various piperidine derivatives, researchers found that specific modifications led to enhanced cytotoxicity against cancer cell lines. The study utilized a three-component reaction strategy that yielded compounds with improved binding affinity to target proteins involved in cancer progression . This highlights the importance of structural optimization in drug development.

Mecanismo De Acción

The mechanism of action of 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21Cl2N
  • Molecular Weight : 290.232 g/mol
  • CAS Number : Not specified in the sources

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of receptor antagonism and enzyme inhibition.

1. Receptor Antagonism

This compound has been studied for its potential as a selective antagonist for chemokine receptors, particularly CCR3. Research indicates that it can inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, which is crucial for managing allergic responses and asthma .

2. Enzyme Inhibition

The compound may also exhibit inhibitory effects on certain phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways. PDE inhibitors are being explored for their therapeutic potential in treating respiratory diseases and other inflammatory conditions .

Antitumor Activity

Recent studies have highlighted the antitumor properties of related compounds within the same chemical family. For instance, derivatives of 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial and Antifungal Properties

The compound has also been evaluated for antibacterial and antifungal activities. Some synthesized analogs demonstrated significant efficacy against pathogenic strains, suggesting a broad spectrum of antimicrobial action that warrants further investigation .

Case Study 1: CCR3 Antagonism

In a study focusing on the structure-activity relationship (SAR) of benzyl-piperidines, this compound was identified as a potent CCR3 antagonist. This property was linked to its ability to modulate eosinophil migration, thereby influencing allergic inflammation .

Case Study 2: Antitumor Efficacy

Another study synthesized several derivatives of this compound and assessed their cytotoxic effects on breast cancer cell lines. The findings indicated that certain modifications to the piperidine ring enhanced antitumor activity significantly compared to non-modified compounds .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
CCR3 AntagonismInhibition of eotaxin-induced Ca²⁺ mobilization
Antitumor ActivityInduction of apoptosis in cancer cells
Antibacterial ActivityBroad-spectrum antimicrobial action
PDE InhibitionModulation of cAMP levels

Propiedades

IUPAC Name

3-(piperidin-1-ylmethyl)benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.2ClH/c14-13(15)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16;;/h4-6,9H,1-3,7-8,10H2,(H3,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBNEFLVVJZXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208849-38-0
Record name 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
Reactant of Route 3
3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.